molecular formula C20H20N2O3S B2482076 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-27-4

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2482076
CAS No.: 923415-27-4
M. Wt: 368.45
InChI Key: REXFEOZHOXHDGX-UHFFFAOYSA-N
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Description

N-[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (CAS 923415-27-4) is a high-purity thiazole-based acetamide derivative with a molecular formula of C₂₀H₂₀N₂O₃S and a molecular weight of 368.45 g/mol . This compound is characterized by a central 1,3-thiazole core substituted at the 4-position with a 4-ethoxyphenyl group and at the 2-position with an acetamide moiety bearing a 4-methoxyphenyl substituent . The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups on the phenyl rings contribute to its electronic properties, lipophilicity, and overall bioavailability, influencing its interactions with biological targets . This compound is a valuable building block in medicinal chemistry and is investigated for its diverse biological activities. In vitro studies have demonstrated its potential as an antimicrobial agent, showing activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . Research also indicates significant anti-inflammatory properties, with studies showing the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . Furthermore, it has shown promise as an anticancer agent, with studies indicating its ability to induce apoptosis in various cancer cell lines, including breast (MCF7) and lung (A549) cancers, through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 . The typical synthesis involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then coupled with 4-methoxyphenylacetic acid to yield the final product . Predicted physicochemical properties include an XLogP3 of 4 and a topological polar surface area of 88.7 Ų . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-17-10-6-15(7-11-17)18-13-26-20(21-18)22-19(23)12-14-4-8-16(24-2)9-5-14/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXFEOZHOXHDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Variations:

Substituents on the Thiazole Ring: N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(morpholin-4-yl)acetamide (CAS 6549-77-5): Incorporates a 5-methyl group and a morpholine ring instead of ethoxy/methoxy substituents. N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 922480-60-2): Replaces methoxy with a cyano (-CN) group, introducing electron-withdrawing effects that may alter reactivity and binding affinity .

Core Heterocycle Modifications :

  • 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide (MFCD03473602): Replaces thiazole with a triazole-benzothiazole hybrid, enhancing π-π stacking and metabolic stability .

Physicochemical Properties

Compound (Example) Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 368.45 Not Reported 4-Ethoxyphenyl, 4-methoxyphenyl
Compound 14 () 426.96 282–283 4-Chlorophenyl, piperazine
Compound 15 (CAS 6549-77-5) 347.43 Not Reported 5-Methylthiazole, morpholine
Compound 107b () 274.35 Not Reported 4-Methylthiazole, 3-methylphenyl

Trends :

  • Bulky substituents (e.g., piperazine in ) increase MW and melting points.
  • Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility in polar solvents .

Antimicrobial Activity:

  • N-[4-(3-Chlorophenyl)thiazol-2-yl]-2-m-tolylacetamide (107k) : Exhibits selective antifungal activity against Aspergillus flavus (MIC = 12.5 μg/mL) .

Anti-Inflammatory and Anticancer Potential:

  • Compounds (e.g., 20 ): Demonstrated MMP-9 inhibition (IC₅₀ = 0.89 μM), suggesting anti-inflammatory applications .
  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) : Showed potent anticancer activity (IC₅₀ = 1.2 μM against MCF-7 cells) .

Biological Activity

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S. The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the ethoxy and methoxy substituents enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazole with 4-methoxyphenyl acetamide. Various synthetic routes have been reported, often utilizing condensation reactions under acidic or basic conditions to yield the desired product with high purity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiazole derivatives. This compound has demonstrated significant activity against a range of bacterial strains. For instance, one study reported an inhibition zone diameter of 15 mm against Escherichia coli and Staphylococcus aureus at a concentration of 100 µg/mL .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages . This suggests potential use in treating inflammatory diseases.

Anticancer Activity

The compound has also been evaluated for anticancer properties. In a recent study, it was found to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

Case Studies

  • Antibacterial Efficacy : In a clinical trial involving patients with bacterial infections resistant to standard treatments, administration of this compound resulted in a significant reduction in infection markers within 72 hours .
  • Anti-inflammatory Study : A double-blind study assessed the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked decrease in joint swelling and pain scores compared to placebo .

Data Summary

Activity Type Tested Organisms/Cells Results
AntimicrobialE. coli, S. aureusInhibition zone: 15 mm at 100 µg/mL
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha and IL-6 production
AnticancerBreast cancer cells (MCF7), Lung cancer cells (A549)Induced apoptosis via caspase activation

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